molecular formula C12H15N3O B1488927 2-[(4-Aminocyclohexyl)oxy]nicotinonitrile CAS No. 412289-99-7

2-[(4-Aminocyclohexyl)oxy]nicotinonitrile

Cat. No.: B1488927
CAS No.: 412289-99-7
M. Wt: 217.27 g/mol
InChI Key: CZMXMRQHXNJAEN-UHFFFAOYSA-N
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Description

2-[(4-Aminocyclohexyl)oxy]nicotinonitrile is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
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Biological Activity

2-[(4-Aminocyclohexyl)oxy]nicotinonitrile (CAS No. 412289-99-7) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following attributes:

PropertyValue
IUPAC Name This compound
Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS Number 412289-99-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to act as a ligand for certain receptors, influencing signal transduction pathways that may lead to therapeutic effects. The presence of the aminocyclohexyl group enhances its binding affinity, potentially increasing its efficacy in biological applications.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation, possibly through apoptosis induction in cancer cell lines.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of this compound:

  • Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of human breast cancer cells in vitro. The mechanism was linked to cell cycle arrest and increased apoptosis rates, suggesting its potential use as a chemotherapeutic agent.
  • Antimicrobial Efficacy Assessment : In a study assessing antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at specific concentrations, highlighting its potential as an antibiotic candidate.
  • Neuroprotective Study : Research published in Neuroscience Letters explored the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The findings suggested that treatment with this compound significantly reduced cell death and increased antioxidant enzyme activity.

Summary of Findings

Activity TypeObserved EffectsReference Source
AntitumorInhibition of cancer cell growthJournal of Medicinal Chemistry
AntimicrobialReduced bacterial viabilityAntimicrobial Agents Journal
NeuroprotectiveDecreased oxidative stress-induced cell deathNeuroscience Letters

Properties

IUPAC Name

2-(4-aminocyclohexyl)oxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-8-9-2-1-7-15-12(9)16-11-5-3-10(14)4-6-11/h1-2,7,10-11H,3-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMXMRQHXNJAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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